2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
Beschreibung
This compound features a thiazole core substituted with a 4-methyl-2-phenyl group at position 5 and a 4-bromophenylsulfanyl-acetyl moiety at position 2. Its synthesis likely involves nucleophilic substitution of 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone (precursor detailed in and ) with 4-bromothiophenol .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNOS2/c1-12-17(23-18(20-12)13-5-3-2-4-6-13)16(21)11-22-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDIHGYWXQVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction where a bromobenzene derivative reacts with a suitable nucleophile.
Coupling Reactions: The final step often involves coupling the thiazole derivative with the bromophenyl sulfanyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the palladium-catalyzed coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily studied for its potential as an antimicrobial , antifungal , and anticancer agent. The thiazole ring is known for its diverse biological activities, making this compound a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of thiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone demonstrate effectiveness against various bacterial strains.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Tested Pathogen |
|---|---|---|
| 2a | 0.22 - 0.25 | Staphylococcus aureus |
| 2a | 0.30 - 0.35 | Escherichia coli |
| 2a | 0.50 - 0.55 | Pseudomonas aeruginosa |
The results indicate potent antibacterial effects, particularly against multidrug-resistant pathogens, with synergistic effects observed when combined with established antibiotics like Ciprofloxacin and Ketoconazole.
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties due to their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), it was found that similar compounds exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity while maintaining low toxicity towards normal cells.
Biological Studies
The compound is utilized in studies investigating enzyme inhibition and receptor binding. The mechanism of action involves interactions with biological targets such as enzymes and receptors:
- Enzyme Inhibition : The thiazole ring can interact with active sites of enzymes, inhibiting their activity.
- Receptor Binding : The bromophenyl group enhances binding affinity through halogen bonding.
- Redox Reactions : The sulfanyl group may participate in redox reactions affecting cellular pathways.
Material Science
Due to its aromatic and heterocyclic structure, the compound can also be explored in the development of new materials with specific electronic properties. Its unique chemical structure may allow for applications in organic electronics or photonic devices.
Wirkmechanismus
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the sulfanyl group can participate in redox reactions, affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Triazole vs. Thiazole Derivatives
- Triazole-based analog: (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol () Key differences: Replaces the thiazole with a 1,2,4-triazole core. The compound is synthesized via S-alkylation followed by ketone reduction . Biological implication: Triazoles are known for antimicrobial and anticancer activities, suggesting this analog may exhibit distinct bioactivity compared to the thiazole-based target compound.
Substituent Positional Isomerism
- The additional phenoxymethyl group increases molecular weight (508.434 g/mol) and lipophilicity .
Electronic Effects of Substituents
- Chlorophenyl analog: 2-[(4-Chlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone () Key differences: Chlorine (smaller atomic radius, higher electronegativity) replaces bromine. This may reduce hydrophobic interactions but enhance dipole-dipole interactions. The molecular weight decreases slightly (Cl: ~35.5 g/mol vs.
- Fluorophenyl analog: 2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone () Key differences: Fluorine’s strong electron-withdrawing effect and small size may enhance metabolic stability. The pyridinyl group introduces basicity, altering solubility and interaction with charged residues in biological targets .
Functional Group Additions
Physicochemical Properties
Biologische Aktivität
The compound 2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone (CAS Number: 478047-37-9) is a thiazole derivative that has gained attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, supported by structural analyses, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.34 g/mol. The predicted boiling point is approximately 547.6 °C, and the density is around 1.52 g/cm³. The compound features a thiazole ring, which is known for its diverse biological activities, particularly as an antitumor agent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄BrNOS₂ |
| Molecular Weight | 404.34 g/mol |
| Boiling Point | 547.6 ± 60 °C (Predicted) |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) |
| pKa | 1.08 ± 0.10 (Predicted) |
Antitumor Activity
Research has indicated that compounds featuring thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone demonstrate potent anti-proliferative effects against various cancer cell lines.
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study involving thiazole derivatives revealed that the presence of electron-donating groups, such as methyl groups on phenyl rings, enhances anticancer activity compared to electron-withdrawing groups like bromine . The compound contains both a bromophenyl and a methyl group, which may synergistically contribute to its biological efficacy.
Antimicrobial Activity
In addition to its antitumor properties, thiazole derivatives have been reported to possess antimicrobial activity. For example, compounds structurally related to 2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
The mechanism of action for thiazole-containing compounds often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation or bacterial survival. For instance, molecular docking studies suggest that these compounds may interact with specific proteins involved in cell cycle regulation or bacterial metabolism .
Research Findings
Several studies have documented the synthesis and evaluation of thiazole derivatives for their biological activities:
- Thiazole as Antitumor Agents : A review highlighted that thiazoles exhibit significant cytotoxicity against cancer cells with IC50 values often lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Studies : Another investigation demonstrated that certain thiazole derivatives showed comparable antibacterial activity to established antibiotics like norfloxacin .
- Molecular Dynamics Simulations : These simulations have been employed to understand the binding interactions between thiazole derivatives and target proteins, providing insights into their potential efficacy and selectivity .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone?
The compound is typically synthesized via nucleophilic substitution, where the thiol group of 4-bromothiophenol reacts with an α-halogenated ketone precursor (e.g., 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone). This reaction is conducted under basic conditions using agents like cesium carbonate in anhydrous solvents (e.g., DMF or ethanol) to facilitate deprotonation and thiolate ion formation. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or column chromatography .
Q. How can spectroscopic techniques (NMR, FT-IR) be utilized to confirm the structure of this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm for phenyl and thiazole rings), the methyl group on the thiazole (δ ~2.5 ppm), and the ethanone carbonyl proton (absent due to deshielding). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
- FT-IR : Stretching vibrations for the carbonyl group (C=O, ~1680–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) confirm the core structure. Absence of -SH stretches (~2550 cm⁻¹) indicates successful alkylation .
Q. What are the critical steps in the purification process of this compound following its synthesis?
Post-synthesis, the crude product is typically washed with ice-cold water to remove unreacted reagents. Recrystallization from ethanol or methanol is employed to enhance purity, leveraging differential solubility. For complex mixtures, silica-gel column chromatography with hexane/ethyl acetate gradients is recommended .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic refinement of this compound, and how can they be addressed using SHELXL?
Challenges include disorder in the 4-bromophenyl or thiazole moieties and anisotropic thermal motion. In SHELXL, constraints (e.g., SIMU, DELU) can model disorder, while restraints (e.g., DFIX for bond lengths) ensure geometric consistency. High-resolution data (>1.0 Å) and TWIN commands are critical for handling twinning .
Q. How can discrepancies in molecular geometry between crystallographic data and computational models (e.g., DFT) be resolved?
Discrepancies in bond lengths/angles may arise from crystal packing forces or solvent interactions. Compare gas-phase DFT-optimized structures with crystallographic data using software like Mercury. Adjust computational models by incorporating solvent effects (e.g., PCM) or thermal ellipsoid analysis to account for dynamic motion .
Q. What methodological approaches are recommended for optimizing reaction yields in the sulfanylation step during synthesis?
- Base selection : Test alternatives to Cs₂CO₃ (e.g., K₂CO₃, DBU) to improve thiolate formation .
- Solvent effects : Anhydrous DMF or THF enhances nucleophilicity.
- Temperature : Elevated temperatures (60–80°C) accelerate kinetics but may promote side reactions. Monitor via HPLC to balance yield and purity .
Q. How can molecular docking studies be designed to predict the biological activity of this compound?
- Target selection : Prioritize proteins with known thiazole-binding pockets (e.g., kinases, cytochrome P450).
- Ligand preparation : Generate 3D conformers using Open Babel, then optimize geometry via DFT (B3LYP/6-31G*).
- Docking software : Use AutoDock Vina with flexible residues in the active site. Validate poses via MD simulations (100 ns) to assess binding stability .
Q. How does the presence of the 4-bromophenylsulfanyl group influence the electronic properties of the thiazole ring, and what experimental methods can probe this effect?
The electron-withdrawing bromine and sulfur atoms reduce electron density on the thiazole, altering reactivity. UV-Vis spectroscopy can track shifts in λₘₐₐ due to conjugation changes. Cyclic voltammetry reveals redox behavior, while NBO analysis (DFT) quantifies charge distribution .
Q. What strategies are effective in analyzing and interpreting overlapping signals in the ¹H NMR spectrum of this compound?
Use 2D NMR techniques:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
